(E)-2-cyano-3-[3-[(3-cyanophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule .
Synthesis Analysis
Synthesis analysis involves the study of how the compound is made from its constituent elements or from other compounds. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used can include spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties. Physical properties can include melting point, boiling point, solubility, and color. Chemical properties can include reactivity, acidity or basicity, and stability .Scientific Research Applications
Imaging and Detection in Medical Diagnostics
- Compounds with structures similar to "(E)-2-cyano-3-[3-[(3-cyanophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide" have been explored for their potential in medical imaging and diagnostics. For example, certain benzamides and other related compounds have been used as radiolabeled tracers for imaging in studies of neuropsychiatric disorders and melanoma metastases detection (Maffioli et al., 1994), (Pike et al., 1996).
Study of Endocrine Disruptors
- Research has also focused on understanding the impact of various chemicals, including those structurally related to the query compound, on the endocrine system. Studies have reported the ubiquity of nonylphenols, which share some structural features with the query compound, in food, and their potential as endocrine disruptors (Guenther et al., 2002).
Understanding Environmental Contaminants
- Investigations into hydroxylated and methoxylated polybrominated diphenyl ethers in human plasma aim to understand the accumulation of environmental contaminants and their sources, which is relevant for compounds with potential environmental persistence and bioaccumulation concerns (Wang et al., 2012).
Biomonitoring of Industrial Chemicals
- Studies have evaluated the human exposure to bisphenol A and nonylphenol, analyzing their presence in human samples, which reflects the scientific interest in monitoring exposure to synthetic chemicals with potential health implications (Calafat et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-2-cyano-3-[3-[(3-cyanophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c24-14-18-6-3-7-19(11-18)16-28-22-10-4-5-17(13-22)12-20(15-25)23(27)26-21-8-1-2-9-21/h3-7,10-13,21H,1-2,8-9,16H2,(H,26,27)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRIQJZRUPECBP-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC(=CC=C3)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC(=CC=C3)C#N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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